(2-Hydroxy-4-nitrophenyl) hydrogen sulfate
Description
Significance of Aryl Sulfate (B86663) Esters in Contemporary Chemical Research
Aryl sulfate esters are a class of organic compounds that hold considerable significance across a wide spectrum of chemical and biological research. researchgate.netnih.gov Characterized by a sulfate group attached to an aromatic ring via an oxygen atom, these molecules are recognized as versatile synthetic intermediates in organic chemistry. researchgate.net Their utility is demonstrated in their application as precursors for valuable compounds and their role in various chemical transformations. researchgate.net The sulfonic ester motif is a key structural feature in many biologically active molecules used in agrochemicals and pharmaceuticals, including anticancer and antimicrotubule agents. nih.gov
In the realm of biochemistry and pharmacology, aryl sulfates are crucial as metabolites of numerous drugs, xenobiotics, neurotransmitters, and hormones. grantome.com The process of sulfate conjugation, a major phase II biotransformation, generally increases the water solubility of compounds, facilitating their excretion. nih.govhyphadiscovery.com However, sulfation can also lead to bioactivation, where the resulting metabolite is more biologically active or even carcinogenic than the parent compound. nih.gov Furthermore, aryl sulfate esters are instrumental in the study of sulfatase enzymes, which catalyze their hydrolysis. nih.govnih.gov The cleavage of the sulfate group from specifically designed chromogenic or fluorogenic aryl sulfate substrates is a widely used method for detecting and quantifying sulfatase activity. researchgate.netebi.ac.uk More recently, aryl sulfate linkers have been developed for use in antibody-drug conjugates (ADCs), providing a stable linkage in plasma that can be triggered to release a phenolic drug payload at a target site. nih.govresearchgate.net
Unique Structural Features and Reactivity Potential of (2-Hydroxy-4-nitrophenyl) hydrogen sulfate
This compound is an aromatic compound with the chemical formula C₆H₅NO₇S. nih.gov Its structure is defined by a benzene (B151609) ring substituted with three functional groups: a hydroxyl (-OH) group at position 2, a nitro (-NO₂) group at position 4, and a hydrogen sulfate (-OSO₃H) group at position 1. This specific arrangement of substituents imparts a unique combination of electronic and steric properties that dictates its potential reactivity.
The key structural features include:
An Electron-Withdrawing Nitro Group: The nitro group at the para-position relative to the sulfate ester is strongly electron-withdrawing. This influences the electronic density of the entire aromatic ring and increases the acidity of the phenolic hydroxyl group. ncerthelp.com
An Electron-Donating Hydroxyl Group: The hydroxyl group at the ortho-position relative to the sulfate ester is electron-donating through resonance. Its proximity to the sulfate group may allow for intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity. learncbse.in
A Sulfate Ester Group: The hydrogen sulfate group is a potential leaving group. The hydrolysis of this group, cleaving the S-O bond, is a characteristic reaction of aryl sulfates, often studied in the context of catalysis by sulfatase enzymes. nih.gov
The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group on the same phenyl ring creates a push-pull system that can enhance reactivity in certain reactions. The reactivity of nitrophenols with radicals, for example, is a subject of study in atmospheric chemistry. mdpi.com The hydrolysis of the sulfate ester is expected to be a primary reaction pathway, potentially releasing 4-nitrocatechol (B145892). The rate and mechanism of this hydrolysis would be influenced by the electronic effects of the other substituents. acs.org
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₅NO₇S |
| Molecular Weight | 235.17 g/mol |
| CAS Number | 31390-65-5 |
| Monoisotopic Mass | 234.97867267 Da |
| Topological Polar Surface Area | 138 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 2 |
Historical Perspective on the Study of Nitrophenolic Compounds and Their Sulfate Conjugates
The study of nitrophenolic compounds and their sulfate conjugates is built upon two distinct but converging lines of historical scientific inquiry. The investigation into nitrophenols dates back to the 18th and 19th centuries. One of the most well-known derivatives, 2,4,6-trinitrophenol (picric acid), was synthesized long before its structure was fully understood and was initially used as a yellow dye. wikipedia.org The nitration of phenol (B47542) to produce mixtures of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) is a classic reaction in organic chemistry. wikipedia.orgpaspk.org Over time, nitrophenols became recognized as important industrial intermediates for the synthesis of a wide array of products, including other dyes, pesticides, and pharmaceuticals like paracetamol. wikipedia.orgwikipedia.org
Concurrently, the study of sulfate conjugation emerged from early metabolic research in the 19th century. In 1851, Staedeler noted the presence of conjugated phenols in urine. issx.org This was followed by the work of Eugen Baumann, who successfully isolated and characterized phenol sulfate from the urine of a patient treated with phenol. issx.org Baumann's research demonstrated that the body conjugates various phenolic compounds with sulfate prior to excretion. issx.org This laid the foundation for understanding sulfate conjugation as a major pathway in xenobiotic metabolism. grantome.com The convergence of these fields involves the study of how nitrophenolic compounds are metabolized in biological systems, which includes their potential to form sulfate conjugates.
Overview of Current Research Landscape and Gaps Pertaining to this compound
The current research landscape for aryl sulfates is vibrant, with significant efforts in synthesizing novel sulfated molecules and developing new sulfation methods. hyphadiscovery.comresearchgate.netrsc.org A major focus is on the biological roles of sulfation and the enzymes responsible for it. nih.gov Specifically, isomers and analogues of nitrophenyl sulfates are frequently employed as chromogenic substrates to assay arylsulfatase activity. For instance, 2-hydroxy-5-nitrophenyl hydrogen sulfate (often referred to as 4-nitrocatechol sulfate) and p-nitrophenyl sulfate are standard reagents used to measure enzyme kinetics, where the release of the colored nitrophenolate upon hydrolysis is monitored spectrophotometrically. researchgate.netebi.ac.uk
Despite this broad interest in related compounds, there is a notable gap in the scientific literature specifically concerning this compound. While its existence is documented in chemical databases, dedicated studies on its synthesis, characterization, reactivity, and potential applications are scarce. nih.gov
Key research gaps include:
Detailed Synthesis and Characterization: A lack of optimized, high-yield synthetic routes and comprehensive spectroscopic and crystallographic characterization of the compound.
Reactivity Studies: A thorough investigation of its chemical reactivity, including the kinetics and mechanism of its hydrolysis under various conditions (acidic, basic, enzymatic).
Biological Activity: An absence of studies exploring its potential as a substrate for specific sulfatases, as a metabolic product, or as a bioactive molecule in its own right.
Material Science Applications: No exploration of its potential use as a precursor or building block in the development of new materials, a field where other aryl sulfonates have found applications.
The unique substitution pattern of this compound suggests it could have interesting and potentially useful properties that differ from its more commonly studied isomers. Future research directed at closing these knowledge gaps could reveal novel applications for this specific molecule in enzymology, medicinal chemistry, or materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
31390-65-5 |
|---|---|
Molecular Formula |
C6H5NO7S |
Molecular Weight |
235.17 g/mol |
IUPAC Name |
(2-hydroxy-4-nitrophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H5NO7S/c8-5-3-4(7(9)10)1-2-6(5)14-15(11,12)13/h1-3,8H,(H,11,12,13) |
InChI Key |
ZVUSRLPQGXIZPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Hydroxy 4 Nitrophenyl Hydrogen Sulfate
Synthesis via Protection-Deprotection Strategies
A common strategy in organic synthesis is the use of protecting groups to temporarily block a reactive functional group while another part of the molecule is being modified. researchgate.netnih.gov In the synthesis of (2-Hydroxy-4-nitrophenyl) hydrogen sulfate (B86663), the hydroxyl group of a precursor can be protected before the introduction of the nitro group, or the sulfate group itself can be protected.
A plausible route would involve the protection of the hydroxyl group of 2-hydroxyphenol, followed by nitration and then sulfation and deprotection. Another approach involves the use of a protected sulfate group. For instance, the 2,2,2-trichloroethyl (TCE) group has been successfully used as a protecting group for aryl sulfates. researchgate.netnih.gov Phenols can be reacted with 2,2,2-trichloroethyl chlorosulfate (B8482658) to form a stable TCE-protected aryl sulfate. This protected intermediate can then undergo further chemical transformations, such as nitration. The TCE group can be subsequently removed under mild reductive conditions, for example, using zinc dust or palladium on carbon with a hydrogen donor, to yield the final aryl hydrogen sulfate. researchgate.netnih.gov
Introduction of the Nitro Group Post-Sulfation
An alternative indirect route involves the sulfation of a phenol (B47542) followed by the introduction of the nitro group onto the aromatic ring. This approach requires the sulfate group to be stable under the conditions of the nitration reaction. Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comrushim.ru
The stability of the aryl sulfate ester bond under these strongly acidic and oxidative conditions is a critical consideration. While ester hydrolysis can occur in acidic or basic media, the conditions for nitration are often anhydrous, which can help to preserve the sulfate ester. wikipedia.org The deactivating effect of the sulfate group on the aromatic ring would also influence the regioselectivity of the nitration, directing the incoming nitro group to the meta position relative to the sulfate group. However, the hydroxyl group in the starting material, 2-hydroxyphenyl hydrogen sulfate, is a strong activating group and would direct nitration to the ortho and para positions. The interplay of these directing effects would determine the final position of the nitro group.
Synthesis of Precursors and Related Compounds (e.g., 2-Hydroxy-4-nitrophenol)
The primary precursor for the synthesis of (2-Hydroxy-4-nitrophenyl) hydrogen sulfate is 2-Hydroxy-4-nitrophenol. The synthesis of this precursor typically begins with a more readily available starting material, such as 4-nitrophenol (B140041), which can be produced by the nitration of phenol with dilute nitric acid. wikipedia.org This reaction yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol, which must then be separated. wikipedia.org
Another approach involves the partial reduction of 2,4-dinitrophenol (B41442). orgsyn.org This method can be performed chemically or electrolytically. orgsyn.org A common chemical method involves dissolving 2,4-dinitrophenol in water and treating it with ammonium (B1175870) chloride and aqueous ammonia, followed by the portion-wise addition of sodium sulfide (B99878) at a controlled temperature. orgsyn.org The resulting 2-amino-4-nitrophenol (B125904) can then be further processed. orgsyn.org
The synthesis of related nitrophenol derivatives often employs nitration of the corresponding phenol. For instance, 2-methyl-4-nitrophenol (B1582141) synthesis can start from benzene (B151609), which is first subjected to Friedel-Crafts alkylation to produce toluene. stackexchange.com Subsequent steps involve sulfonation to block the para position, followed by nitration, removal of the sulfonic acid group, and a Sandmeyer reaction to introduce the hydroxyl group. stackexchange.com
Optimization of Reaction Conditions and Yields
The conversion of 2-Hydroxy-4-nitrophenol to this compound is achieved through sulfate esterification. The efficiency and yield of this reaction are highly dependent on the reaction conditions.
Solvent Effects and Catalysis in Sulfate Esterification
The choice of solvent and catalyst plays a pivotal role in the sulfation of phenolic compounds. Common sulfating agents include sulfur trioxide complexes with nitrogen bases like pyridine (B92270) (SO₃·pyridine) or dimethylformamide (SO₃·DMF). mdpi.comnih.gov The reaction of phenolic acids with SO₃·pyridine in acetonitrile (B52724) at elevated temperatures, followed by the addition of tributylamine (B1682462), has been shown to be an effective method. mdpi.com The use of tributylammonium (B8510715) sulfate intermediates, which are soluble in organic solvents, can simplify the purification process. nih.gov
For phenols that are less reactive, modifying the substrate to increase its nucleophilicity can be beneficial. For example, converting a phenol to its corresponding sodium phenoxide by treatment with sodium hydroxide (B78521) can lead to a more rapid reaction with acyl chlorides, a reaction analogous to sulfation. libretexts.org
Catalysts can also be employed to facilitate the sulfation process. While not directly referencing the sulfation of 2-Hydroxy-4-nitrophenol, studies on the catalytic reduction of 4-nitrophenol, a related compound, highlight the use of various nanocatalysts to achieve high conversion rates. nih.govmdpi.comrsc.orgoiccpress.com For instance, 2-hydroxyethylamine stabilized Fe₃O₄@Pt composite nanocatalysts have demonstrated stable and enhanced catalytic performance in the reduction of 4-nitrophenol. nih.govrsc.org This suggests that catalytic approaches could be explored for the sulfation reaction as well.
The table below summarizes various sulfating agents and their applications in the synthesis of phenolic sulfates.
| Sulfating Agent | Substrate | Solvent | Conditions | Reference |
| SO₃·pyridine | Phenolic acids | Acetonitrile | 90 °C, followed by tributylamine addition | mdpi.com |
| SO₃·DMF | Phenolic acids | DMF | Room Temperature/Reflux | nih.gov |
| Chlorosulfuric acid | 2-hydroxyphenylacetic acid | Not specified | Not specified | nih.gov |
Influence of Temperature and Pressure on Synthesis Efficiency
Temperature is a critical parameter in the synthesis of sulfate esters. For the sulfation of phenolic acids using an SO₃·pyridine complex, a reaction temperature of 90 °C has been employed. mdpi.com However, for some substrates, lower temperatures may be necessary to prevent undesirable side reactions, such as the formation of benzenesulfonic acids. nih.gov It has been suggested that carrying out the reaction at a lower temperature and neutralizing the reaction mixture during workup can prevent the degradation of the target sulfate. nih.gov
In the context of related reactions, such as the reduction of 4-nitrophenol, increasing the temperature can promote the catalytic rate. nih.govrsc.org For example, in the catalytic reduction using 2-hydroxyethylamine stabilized Fe₃O₄@Pt, increasing the temperature from 18 °C to 60 °C resulted in a 2.8-fold increase in the apparent kinetic rate constant. nih.gov This highlights the significant impact of temperature on reaction kinetics.
The following table illustrates the effect of temperature on the yield of phenolic compounds in pressurized liquid extraction, which may offer insights for the synthesis of sulfate esters.
| Temperature (°C) | Effect on Total Phenolic Content (TPC) | Reference |
| > 80 | Decrease in yield (in drying processes) | mdpi.com |
| 100 - 200 | Increase in yield (in pressurized liquid extraction) | mdpi.com |
| > 180 | Decrease in yield (in pressurized liquid extraction) | mdpi.com |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry approaches can be considered.
One key area is the use of environmentally benign reagents. Traditional sulfonation often involves hazardous and corrosive reagents like fuming sulfuric acid. researchgate.netrsc.org Greener alternatives include the use of sodium sulfite (B76179) in an aqueous medium, which can be used for the sulfonation of aromatic halides under mild conditions without the need for a metal catalyst or organic solvent. rsc.org Another approach is the use of sodium bisulfite (NaHSO₃) in the presence of reusable heterogeneous catalysts like silica-supported HClO₄ and KHSO₄. scispace.comajgreenchem.com This method can be performed under solvent-free microwave irradiation, which significantly reduces reaction times from hours to minutes. ajgreenchem.com
The use of catalysts is another important aspect of green chemistry. Catalysts can increase reaction efficiency and reduce waste. For example, reusable solid acid catalysts can replace corrosive liquid acids in sulfonation reactions. scispace.com
The choice of solvent is also crucial. Utilizing water as a solvent, as in the case of using sodium sulfite for sulfonation, is a much greener approach compared to using volatile organic compounds. rsc.org
The table below highlights some green chemistry approaches applicable to sulfonation reactions.
| Green Chemistry Principle | Application in Sulfonation | Benefits | Reference |
| Use of Safer Reagents | Sodium sulfite in aqueous medium | Avoids hazardous reagents and organic solvents | rsc.org |
| Use of Catalysis | Reusable silica-supported catalysts (SiO₂/HClO₄, SiO₂/KHSO₄) | Replaces corrosive liquid acids, catalyst can be recycled | scispace.comajgreenchem.com |
| Use of Renewable Feedstocks | Not directly applicable to this synthesis but a general principle | Reduces reliance on fossil fuels | |
| Energy Efficiency | Microwave-assisted synthesis | Drastically reduces reaction times | ajgreenchem.com |
Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 2 Hydroxy 4 Nitrophenyl Hydrogen Sulfate
Hydrolytic Stability and Degradation Kinetics
The non-enzymatic hydrolysis of aryl sulfate (B86663) esters, including (2-Hydroxy-4-nitrophenyl) hydrogen sulfate, also known as p-nitrocatechol sulfate (pNCS), is a fundamental process that dictates its stability in aqueous environments. While specific kinetic data for pNCS is sparse in the literature, extensive mechanistic studies on the closely related compound p-nitrophenyl sulfate (pNPS) provide significant insight into its hydrolytic pathways under acidic and basic conditions. These reactions are critical for understanding the compound's persistence and non-biological transformations.
The acid-catalyzed hydrolysis of aryl sulfates like pNPS is understood to proceed through a mechanism involving protonation of the sulfate ester, followed by the departure of the phenolate (B1203915) leaving group. The reaction is characterized by a dissociative, A-1-type mechanism, where the cleavage of the sulfur-oxygen (S-O) bond is the rate-determining step. This leads to the formation of a transient, solvated sulfur trioxide (SO₃) intermediate and the corresponding phenol (B47542).
Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms by observing changes in reaction rates upon isotopic substitution. wikipedia.orglibretexts.org For the hydrolysis of sulfate monoesters, the determination of ³⁴S KIEs provides direct evidence about the bonding changes involving the sulfur atom in the transition state. nih.gov In a study on the hydrolysis of p-nitrophenyl sulfate, the ³⁴S KIE was determined to be 1.0154. nih.gov This significant, normal KIE indicates that the S-O bond is substantially weakened or broken in the rate-determining step. wikipedia.orgnih.gov These results, combined with previously reported ¹⁸O KIE values, are inconsistent with an associative mechanism where a nucleophile (water) would form a bond to the sulfur atom in the transition state. nih.gov Instead, they strongly support a dissociative pathway where S-O bond cleavage is the key event. nih.govnih.gov Theoretical studies comparing the hydrolysis of p-nitrophenyl phosphate (B84403) and p-nitrophenyl sulfate further corroborate that the sulfuryl transfer proceeds through a loose, expansive transition state. acs.org
Under alkaline conditions, the hydrolysis of aryl sulfate esters proceeds via nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. Computational studies on the alkaline hydrolysis of diaryl sulfate diesters, which provide insights applicable to monoesters, suggest that the reaction proceeds through a loose, dissociative-like transition state. diva-portal.org In this transition state, there is minimal bond formation with the incoming nucleophile (hydroxide) and significant bond cleavage to the leaving group already underway. diva-portal.org This pathway is distinct from the more compact, associative transition states often seen in phosphate ester hydrolysis. acs.orgdiva-portal.org
The stability of this compound in diverse aqueous environments is governed by the pH-dependent mechanisms described above. The compound is most stable in neutral or near-neutral aqueous solutions where both acid- and base-catalyzed hydrolysis rates are at a minimum. In strongly acidic or alkaline solutions, the rate of hydrolysis increases significantly. The rate is also influenced by temperature, with higher temperatures accelerating the degradation process. The presence of buffer components in the aqueous environment can also influence the hydrolysis rate, though specific studies on pNCS are lacking. The photochemical degradation of the hydrolysis product, 4-nitrocatechol (B145892), has been studied, but this is a separate pathway from the hydrolysis of the sulfate ester itself. copernicus.orguci.edu
Enzymatic Transformations and Biochemical Interactions
This compound is widely recognized and utilized as a chromogenic substrate for studying the activity of various sulfatase and sulfotransferase enzymes. medchemexpress.comnih.gov Its enzymatic transformation provides a convenient method for assaying enzyme activity due to the colored nature of its hydrolysis product, 4-nitrocatechol.
Arylsulfatases (EC 3.1.6.1) are a class of enzymes that catalyze the hydrolysis of aryl sulfate esters to yield a phenol and a sulfate ion. wikipedia.org p-Nitrocatechol sulfate (pNCS) is a classic and effective pseudosubstrate for a wide range of human and microbial arylsulfatases. nih.govresearchgate.net The enzymatic reaction involves the hydrolysis of the sulfate ester bond of pNCS, releasing the product 4-nitrocatechol (p-NC), which, upon deprotonation at neutral or alkaline pH, forms a yellow-colored phenolate that can be quantified spectrophotometrically. nih.govresearchgate.net
The substrate specificity of arylsulfatases can vary, but many, including Arylsulfatase A (ASA), Arylsulfatase B (ASB), and the more recently characterized Arylsulfatase K (ARSK), demonstrate activity towards pNCS. nih.govresearchgate.netnih.gov The kinetic parameters for the hydrolysis of pNCS have been determined for several arylsulfatases, providing insights into their catalytic efficiency with this substrate.
| Enzyme | Source | Km (mM) | Vmax | Optimal pH | Reference |
|---|---|---|---|---|---|
| Arylsulfatase | E. coli VL8 (recombinant) | 1.09 | 25.1 U/mg | 6.0 | nih.gov |
| Arylsulfatase K (ARSK) | Human (purified) | 10.9 ± 3.3 | Not specified | ~4.6 | nih.gov |
| Arylsulfatase A (ASA) | Human leukocytes (Control) | 0.21 | Not specified | Not specified | nih.govresearchgate.net |
| Arylsulfatase A (ASA) | Human leukocytes (Cerebral Palsy patients) | 0.26 | 58% of control | Not specified | nih.govresearchgate.net |
Sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfuryl group (SO₃) from a donor molecule to an acceptor. nih.gov
The canonical, PAPS-dependent mechanism is the primary pathway for sulfation in biological systems. In this reaction, the universal sulfuryl donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), binds to the sulfotransferase enzyme. An acceptor molecule (e.g., a phenol, alcohol, or amine) then binds, and the enzyme facilitates the nucleophilic attack of a hydroxyl or amino group on the sulfuryl group of PAPS. This results in the formation of a sulfated product and adenosine (B11128) 3',5'-diphosphate (PAP). nih.govnih.gov
Interestingly, a PAPS-independent mechanism has been described where an aryl sulfate, p-nitrophenyl sulfate (pNPS), which is structurally analogous to pNCS, acts as the sulfuryl group donor. This mechanism is particularly relevant in coupled enzyme assays designed to regenerate PAPS. researchgate.netsci-hub.boxresearchgate.net In this system, an enzyme such as arylsulfotransferase IV (AST-IV) catalyzes the "reverse" reaction. researchgate.net The process overcomes the potent product inhibition of sulfotransferases by PAP. researchgate.net Mechanistic studies on human SULT1A1 have shown that pNPS can intercept the enzyme-PAP (E·PAP) complex after the primary sulfation reaction has occurred but before PAP is released. nih.govnih.gov The pNPS then transfers its sulfuryl group to the bound PAP, regenerating PAPS and releasing p-nitrophenol. This bypass mechanism allows the catalytic cycle to continue without requiring a new molecule of PAPS from its de novo synthesis pathway. nih.gov The kinetics of this activation by pNPS are consistent with a ping-pong mechanism, where pNPS binds to the E·PAP complex, and its products are released before the next substrate binds to the regenerated E·PAPS complex. nih.govnih.gov
Role as a Model Substrate in Enzymatic Assay Development
This compound and its isomers, such as p-nitrophenyl sulfate (pNPS) and 2-hydroxy-5-nitrophenyl hydrogen sulfate (nitrocatechol sulfate), are extensively used as chromogenic substrates in the development of enzymatic assays, particularly for arylsulfatases. nih.govresearchgate.netresearchgate.netebi.ac.ukebi.ac.uk Arylsulfatases are a class of enzymes that catalyze the hydrolysis of aryl sulfate esters, a reaction of significant biological importance in sulfur metabolism. researchgate.netresearchgate.net
The utility of these compounds in assays stems from the properties of the hydrolysis products. The enzymatic cleavage of the sulfate ester bond in this compound releases sulfuric acid and 2-hydroxy-4-nitrophenol. In an alkaline solution, the phenolic proton of the product dissociates, forming the 2-hydroxy-4-nitrophenolate (B1231501) anion, which is a intensely colored species (typically yellow) and can be easily quantified using spectrophotometry. mdpi.commdpi.com The rate of color formation is directly proportional to the enzymatic activity of the arylsulfatase under investigation.
This principle allows for a continuous and straightforward monitoring of enzyme kinetics. researchgate.net The main substrates used for determining arylsulfatase activity are these chromogenic compounds, which provide a reliable and sensitive method for enzyme characterization and quantification in various biological samples. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Nitrophenyl Moiety
The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: the hydroxyl (-OH) group, the nitro (-NO₂) group, and the hydrogen sulfate (-OSO₃H) group. The interplay of these groups dictates the molecule's susceptibility to both electrophilic and nucleophilic attack.
| Substituent | Electronic Effect | Directing Influence (for EAS) | Ring Activity |
| -OH (Hydroxyl) | Activating (+R > -I) | Ortho, Para | Activating |
| -NO₂ (Nitro) | Deactivating (-R, -I) | Meta | Deactivating |
| -OSO₃H (Sulfate) | Deactivating (-I) | Meta | Deactivating |
For electrophilic aromatic substitution (EAS), the powerful activating and ortho-, para-directing effect of the hydroxyl group is opposed by the strong deactivating and meta-directing effects of the nitro and sulfate groups. quora.com The hydroxyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. However, positions 2 and 4 are already substituted. The nitro group at position 4 directs to positions 2 and 6. The sulfate group at position 2 directs to positions 4 and 6. Therefore, the only available position, C6, is activated by the hydroxyl group and deactivated by the other two, making electrophilic substitution generally difficult.
Conversely, the presence of the strongly electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. wikipedia.orgorganic-chemistry.org In this molecule, the sulfate group is ortho to the nitro group, making it a potential leaving group for an SNAr reaction, although the hydroxyl group's electron-donating nature may slightly disfavor this. Nucleophilic substitution of hydrogen, known as Vicarious Nucleophilic Substitution (VNS), is also a characteristic reaction of nitroaromatics and could potentially occur. organic-chemistry.org
Reduction of the Nitro Group and Subsequent Reactivity
The reduction of the nitro group is one of the most significant transformations for nitroaromatic compounds. wikipedia.orgwikipedia.org This conversion can be achieved through a variety of reagents and conditions, leading to different products such as hydroxylamines, azo compounds, or, most commonly, anilines. wikipedia.orgcommonorganicchemistry.commdpi.com
The typical pathway for the reduction of an aromatic nitro compound to an aniline (B41778) proceeds through nitroso and hydroxylamine (B1172632) intermediates. rsc.orgorientjchem.org
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Common methods for this reduction include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com It is effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective methods for nitro group reduction. commonorganicchemistry.com
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used, sometimes allowing for the selective reduction of one nitro group in a dinitro compound. wikipedia.orgcommonorganicchemistry.com
The resulting amino group in (2-Hydroxy-4-aminophenyl) hydrogen sulfate dramatically alters the ring's reactivity. The amino group is a strong activating, ortho-, para-directing group, which would make the aromatic ring much more susceptible to subsequent electrophilic substitution reactions.
| Reagent | Typical Product from Ar-NO₂ |
| H₂ with Pd/C or Raney Ni | Amine (Ar-NH₂) |
| Fe, Zn, or SnCl₂ in acid | Amine (Ar-NH₂) |
| Zinc metal in aq. NH₄Cl | Hydroxylamine (Ar-NHOH) |
| LiAlH₄ | Azo compound (Ar-N=N-Ar) |
| Na₂S or Na₂S₂O₄ | Amine (Ar-NH₂) |
Reactions Involving the Free Hydroxyl Group
The phenolic hydroxyl group imparts significant reactivity to the molecule. It is an activating group for electrophilic aromatic substitution and its acidic proton can participate in various reactions. quora.com The lone pairs on the oxygen atom increase the electron density of the aromatic ring, particularly at the ortho and para positions. quora.com
The hydroxyl group can undergo reactions typical of phenols, such as:
Deprotonation: In the presence of a base, the acidic phenolic proton is removed to form a phenolate ion. This is the basis for its use as a colorimetric indicator in enzymatic assays.
Etherification (Williamson Synthesis): Reaction of the corresponding phenolate with an alkyl halide would yield an ether.
Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides to form esters.
Oxidation: Phenols can be oxidized to quinones, though the reaction conditions can be harsh. The hydroxyl group can react with radicals, such as the hydroxyl radical (•OH), leading to the formation of other phenolic products like catechols or ring-opening products. researchgate.netcopernicus.org
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is dominated by the nitro group. Aromatic nitro compounds are known to undergo stepwise reduction electrochemically. The initial step is typically a single-electron transfer to form a nitro anion-radical (ArNO₂⁻•). nih.gov This process is often reversible.
ArNO₂ + e⁻ ⇌ [ArNO₂]⁻•
Studies on related compounds, such as nitrophenylporphyrins, have shown that the initial one-electron reduction is localized almost entirely on the nitrophenyl moiety of the molecule. researchgate.net This initial reduction is followed by further, often irreversible, reductions at more negative potentials. researchgate.net In some cases, novel redox reactions can lead to the complete removal of the nitro group, a process termed redox-denitration. rsc.org
Thermal Decomposition Pathways and Products
Information on the specific thermal decomposition of this compound is limited. However, the decomposition pathway can be inferred from the behavior of its constituent functional groups. Organic nitro compounds can be thermally unstable and may decompose explosively. wikipedia.org This decomposition is an intramolecular redox reaction where the nitro group acts as the oxidant and the aromatic ring serves as the fuel. wikipedia.org The expected products of complete, rapid decomposition would be highly stable gases like molecular nitrogen (N₂), carbon dioxide (CO₂), and water (H₂O). wikipedia.org
Under controlled pyrolysis, the decomposition would be more complex. The C-O-S linkage of the sulfate ester is a likely point of initial cleavage, potentially releasing sulfur oxides (SO₂ or SO₃). The decomposition of the nitrophenol moiety would follow, leading to the release of nitrogen oxides (NOx) and the fragmentation of the aromatic ring, ultimately forming a carbonaceous char. The thermal decomposition of related compounds like p-nitrophenol has been studied, and it is known to be resistant to degradation unless activated, for instance by heat in the presence of other reagents. researchgate.net The decomposition of inorganic sulfates like calcium sulfate requires very high temperatures (above 1200°C) to release SO₂, indicating the inherent stability of the sulfate group itself. stanford.edu
Advanced Analytical Techniques for Characterization and Quantification of 2 Hydroxy 4 Nitrophenyl Hydrogen Sulfate
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of (2-Hydroxy-4-nitrophenyl) hydrogen sulfate (B86663). It provides an accurate mass measurement, allowing for the determination of the elemental formula with high confidence. The theoretical exact mass of the neutral molecule (C₆H₅NO₇S) is 234.97867267 Da. In practice, HRMS analysis is typically performed on the deprotonated molecule, [M-H]⁻, in negative ion mode electrospray ionization (ESI), for which the calculated m/z would be 233.9714.
Beyond accurate mass, tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation patterns, which serve as a structural fingerprint. The fragmentation of nitrophenyl compounds and aryl sulfates follows predictable pathways. For (2-Hydroxy-4-nitrophenyl) hydrogen sulfate, collision-induced dissociation (CID) is expected to induce characteristic neutral losses. A primary fragmentation pathway involves the loss of the sulfur trioxide (SO₃) group, a common fragmentation for aryl sulfates, resulting in a significant fragment ion. Other expected fragmentations include the loss of the nitro group (NO₂) or nitric oxide (NO). libretexts.orgnih.govyoutube.com
Table 1: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M-H]⁻ | C₆H₄NO₇S⁻ | 233.9714 |
| [M-H-SO₃]⁻ | C₆H₄NO₄⁻ | 154.0146 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unequivocal evidence of the molecular structure of this compound.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the aromatic ring. The chemical shifts of these protons are significantly influenced by the electronic effects of the three substituents: the hydroxyl (-OH), the nitro (-NO₂), and the hydrogen sulfate (-OSO₃H) groups. The strongly electron-withdrawing nitro group deshields protons in the ortho and para positions, shifting their signals downfield. jove.comyoutube.com The hydroxyl and sulfate groups also exert deshielding inductive effects.
The aromatic region would display a characteristic three-proton spin system.
H-3: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most downfield signal, appearing as a doublet.
H-5: This proton is ortho to the nitro group and meta to the hydroxyl and sulfate groups. It would appear as a doublet of doublets due to coupling with both H-3 and H-6.
H-6: This proton is ortho to the hydroxyl and sulfate groups and meta to the nitro group. It is expected to be the most upfield of the aromatic protons, appearing as a doublet.
The phenolic proton (-OH) would likely appear as a broad singlet, with a chemical shift that is dependent on solvent and concentration.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~8.0 - 8.2 | d (doublet) | J(H3-H5) ≈ 2-3 Hz (meta) |
| H-5 | ~7.8 - 8.0 | dd (doublet of doublets) | J(H5-H6) ≈ 8-9 Hz (ortho), J(H5-H3) ≈ 2-3 Hz (meta) |
| H-6 | ~7.2 - 7.4 | d (doublet) | J(H6-H5) ≈ 8-9 Hz (ortho) |
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons, as they are in chemically non-equivalent environments. The chemical shifts are determined by the substituent effects. Electron-withdrawing groups like -NO₂ generally shift attached (ipso) and para carbons downfield, while ortho and meta effects can vary. nih.govresearchgate.net The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms (C-1, C-2, C-4) are expected to resonate at lower fields.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-OH) | ~150 - 155 |
| C-2 (-OSO₃H) | ~140 - 145 |
| C-3 | ~120 - 125 |
| C-4 (-NO₂) | ~145 - 150 |
| C-5 | ~115 - 120 |
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.
Correlation Spectrometry (COSY): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this molecule, a cross-peak would be observed between H-5 and H-6 (strong, ortho coupling) and a weaker cross-peak between H-3 and H-5 (weak, meta coupling), confirming their relative positions on the ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link H-3 to C-3, H-5 to C-5, and H-6 to C-6, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary (non-protonated) carbons. Key expected correlations include:
H-3 would show cross-peaks to C-1, C-2, C-4, and C-5.
H-5 would show cross-peaks to C-1, C-3, and C-4.
H-6 would show cross-peaks to C-1, C-2, and C-4. These long-range correlations provide a complete and robust confirmation of the entire molecular structure.
Vibrational Spectroscopy for Functional Group Identification and Conformational Studies
Vibrational spectroscopy techniques, particularly FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of hydroxyl, nitro, and sulfate groups, in addition to the aromatic ring, results in a complex but interpretable spectrum. researchgate.netnih.govwiley.comlibretexts.orgnih.govresearchgate.net
Table 4: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH, Sulfate -OH | 3600 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |
| N=O Asymmetric Stretch | Nitro (-NO₂) | 1560 - 1520 | Strong |
| N=O Symmetric Stretch | Nitro (-NO₂) | 1350 - 1340 | Strong |
| S=O Stretch | Sulfate (-OSO₃H) | 1250 - 1150 | Strong |
| S-O Stretch | Sulfate (-OSO₃H) | 1050 - 1000 | Strong |
The broad band in the high-frequency region is characteristic of hydrogen-bonded O-H stretching from both the phenolic and sulfate hydroxyls. The two strong, distinct peaks for the nitro group's asymmetric and symmetric stretching are highly diagnostic. Similarly, the strong absorptions corresponding to the S=O and S-O stretching vibrations confirm the presence of the sulfate ester group.
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure and chemical fingerprint of a compound. The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). The energy difference between the incident and scattered photons corresponds to the energy of molecular vibrations, providing a unique spectrum for a given compound.
Key vibrational modes expected for this compound include:
Aromatic C-H and C-C vibrations: The benzene (B151609) ring will exhibit several characteristic bands corresponding to C-H stretching, in-plane and out-of-plane bending, and ring stretching modes.
Nitro group (NO₂) vibrations: The symmetric and asymmetric stretching vibrations of the nitro group are typically strong and appear in the 1300-1400 cm⁻¹ region. spectroscopyonline.com
Sulfate group (SO₄) vibrations: The sulfate group will show characteristic stretching and bending modes. The symmetric stretching (ν₁) of the SO₄²⁻ ion is typically observed as a strong, sharp peak.
C-O and O-H vibrations: Vibrations associated with the phenolic hydroxyl group and the C-O bond will also be present.
The precise positions of these peaks can be influenced by intermolecular interactions, such as hydrogen bonding, and the physical state of the sample (solid or in solution). Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band of the molecule, could be employed to enhance the signal intensity of the chromophoric nitrophenyl moiety. nsf.gov
| Vibrational Mode | o-nitrophenol (cm⁻¹) | m-nitrophenol (cm⁻¹) | p-nitrophenol (cm⁻¹) |
|---|---|---|---|
| C-H Deformation | 1134, 1232 | 1268 | 1167, 1279 |
| NO₂ Asymmetric Stretching | - | 1343 | - |
| NO₂ Symmetric Stretching | - | - | 1333 |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Quantitative Analysis
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light is due to electronic transitions between molecular orbitals. For this compound, the primary chromophore is the nitrophenyl group.
The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions involving the nitro and hydroxyl groups. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the pH of the solution. rsc.org
In acidic to neutral solutions, the hydroxyl group is protonated, and the compound will exhibit a characteristic absorption spectrum. Upon increasing the pH, the phenolic proton will dissociate to form a phenolate (B1203915) anion. This deprotonation leads to a bathochromic (red) shift in the λmax, as the phenolate is a stronger electron-donating group, which facilitates the charge-transfer transition from the oxygen to the nitro group. rsc.orgresearchgate.net This pH-dependent spectral shift is a key feature of nitrophenols and can be utilized for their detection and quantification. nih.gov
The quantitative analysis of this compound using UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the construction of a calibration curve from which the concentration of an unknown sample can be determined.
| Compound | Medium | λmax (nm) | Reference |
|---|---|---|---|
| 4-Nitrophenol (B140041) | Acidic/Neutral Water | ~317-320 | researchgate.net |
| 4-Nitrophenolate | Alkaline Water | ~400 | researchgate.net |
| 2-Nitrophenol (B165410) | Water | ~351, ~279 | nih.gov |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and purification of this compound from complex mixtures, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation of components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).
For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. Due to its polar nature, stemming from the hydroxyl and sulfate groups, this compound will have a relatively short retention time on a nonpolar column.
The separation can be optimized by adjusting the composition of the mobile phase, its pH, and the flow rate. The addition of a buffer to the mobile phase is crucial for maintaining a consistent ionization state of the analyte, which ensures reproducible retention times. Detection is typically achieved using a UV-Vis detector set at the λmax of the compound. A photodiode array (PDA) detector can also be used to acquire the full UV-Vis spectrum of the eluting peak, which aids in its identification.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer mixture |
| Detection | UV-Vis at λmax |
| Flow Rate | Typically 0.5 - 2.0 mL/min |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. The separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution. The speed and direction of migration of an analyte are determined by its charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. libretexts.org
This compound, being an anionic compound due to the presence of the sulfate group, is well-suited for analysis by CE. In a typical CE setup with a bare fused-silica capillary and a buffer at neutral to alkaline pH, the EOF is directed towards the cathode (negative electrode). As an anion, this compound will migrate towards the anode (positive electrode) but will be carried towards the cathode by the stronger EOF, albeit at a slower rate than neutral or cationic species. This difference in migration velocity allows for its separation from other components in a mixture.
Capillary Zone Electrophoresis (CZE) is the simplest mode of CE and is effective for the separation of small ions. youtube.com The separation can be optimized by altering the pH, concentration, and composition of the background electrolyte, as well as the applied voltage. The use of organic modifiers in the buffer can also improve the separation efficiency. Detection is commonly performed by on-column UV-Vis absorbance.
| Parameter | Typical Value/Condition |
|---|---|
| Capillary | Fused-silica (uncoated) |
| Background Electrolyte | Borate or phosphate (B84403) buffer |
| pH | Typically > 7 for strong EOF |
| Applied Voltage | 15 - 30 kV |
| Detection | UV-Vis Absorbance |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For this compound, a single-crystal X-ray diffraction study would provide definitive information about its solid-state conformation. It would reveal the planarity of the aromatic ring and the orientation of the hydroxyl, nitro, and sulfate substituents relative to the ring.
Furthermore, X-ray crystallography elucidates the supramolecular structure, which is the arrangement of molecules in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. In the case of this compound, hydrogen bonding involving the hydroxyl and sulfate groups is expected to play a significant role in the crystal packing. The nitro group can also participate in intermolecular interactions. Understanding the supramolecular assembly is crucial as it influences the physical properties of the solid, such as its solubility and melting point.
While specific crystallographic data for this compound is not currently available in the public domain, the general procedure would involve growing a single crystal of the compound, mounting it on a diffractometer, collecting the diffraction data, and solving and refining the crystal structure using specialized software.
Computational and Theoretical Studies of 2 Hydroxy 4 Nitrophenyl Hydrogen Sulfate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. mdpi.com For a compound like (2-Hydroxy-4-nitrophenyl) hydrogen sulfate (B86663), a common approach involves using a hybrid functional, such as B3LYP, paired with a basis set like 6-311+G(d,p) to optimize the molecular geometry. mdpi.comresearchgate.net
These calculations would yield critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's stable conformation. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. The localization of these frontier orbitals on the molecule—for instance, whether they are concentrated on the phenyl ring, the nitro group, or the sulfate group—provides insight into the regions of the molecule most likely to participate in electron donation or acceptance. nih.gov
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer another powerful avenue for studying molecular systems. Methods like the Hartree-Fock (HF) theory and Møller-Plesset (MP2) perturbation theory are used to obtain highly accurate solutions to the Schrödinger equation. rsc.org
The choice of basis set is crucial for the accuracy of ab initio calculations. For a molecule containing sulfur, such as (2-Hydroxy-4-nitrophenyl) hydrogen sulfate, it is important to select basis sets that include polarization and diffuse functions, like 6-31+G* or the correlation-consistent sets from Dunning (e.g., aug-cc-pVTZ). rsc.orgresearchgate.net These functions are necessary to accurately describe the electronic distribution around the hypervalent sulfur atom in the sulfate group and to account for the anionic nature of the molecule. rsc.org Comparing results from different levels of theory and basis sets allows for an assessment of the computational results' reliability.
Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with a solvent. An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent molecules, such as water, and calculating the forces between atoms using a classical force field.
The simulation would track the atomic positions and velocities over a set period, generating a trajectory that reveals how the molecule moves, rotates, and changes shape. Analysis of this trajectory can identify the most stable conformations and the energy barriers between them. Key parameters such as the torsion angles of the sulfate group relative to the phenyl ring would be monitored. Furthermore, MD simulations are invaluable for studying solvation effects, such as the formation and dynamics of hydrogen bonds between the molecule's hydroxyl, nitro, and sulfate groups and the surrounding water molecules.
Prediction of Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for predicting a molecule's reactivity. By analyzing the electronic structure calculated through methods like DFT, several global reactivity descriptors can be determined. mdpi.com These quantum chemical parameters help to characterize the molecule's behavior in chemical reactions.
A theoretical study on a related compound, p-nitrophenyl sulfate, utilized DFT with the B3LYP functional and the 6-31+G* basis set to generate free energy surfaces and identify transition states for its hydrolysis. lu.se A similar approach could be applied to this compound to predict its reactivity and potential reaction pathways.
Illustrative Table of Quantum Chemical Reactivity Descriptors
| Parameter | Symbol | Definition | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Chemical Softness | S | 1 / η | Reciprocal of hardness; indicates higher reactivity |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons |
This table represents the type of data generated from quantum chemical calculations to predict reactivity. Actual values for this compound would require specific computation.
Spectroscopic Property Prediction from Theoretical Models (e.g., NMR, IR, UV-Vis)
Theoretical models are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes, such as O-H stretching from the hydroxyl group, asymmetric and symmetric stretching of the NO₂ group, and S-O stretching vibrations from the sulfate moiety. mdpi.com
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions are based on calculating the magnetic shielding around each nucleus within the optimized molecular geometry.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. mdpi.com The calculation provides the absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption peak. mdpi.com For this molecule, transitions would likely involve π → π* excitations within the nitrophenyl chromophore.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a set of compounds with a specific activity or property. nih.gov While often used in drug discovery, QSAR can also be applied to predict physicochemical properties without biological context.
For a series of related nitrophenyl compounds, a QSAR model could be developed to predict a property like the octanol/water partition coefficient (LogP) or aqueous solubility. nih.gov This involves calculating a range of molecular descriptors for each compound in the series. These descriptors fall into several categories:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric: Molecular volume, surface area, Verloop steric parameters.
Lipophilic: Calculated LogP (e.g., CLogP).
Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation linking the most relevant descriptors to the property of interest. The predictive power of the resulting QSAR model is evaluated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.govresearchgate.net Such a model could be used to estimate the physicochemical properties of this compound based on its calculated descriptors.
Advanced Applications in Chemical and Material Sciences Non Clinical
Role as a Synthetic Intermediate in Complex Organic Synthesis
While not a common starting material, the intrinsic functionalities of (2-Hydroxy-4-nitrophenyl) hydrogen sulfate (B86663) offer significant potential for its use as a synthetic intermediate. The molecule's reactivity is governed by its three key functional groups: the sulfate ester, the phenolic hydroxyl group, and the nitro group.
Sulfate as a Leaving Group: The aryl sulfate moiety can function as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly given the ring's activation by the strongly electron-withdrawing nitro group. This allows for the introduction of a variety of nucleophiles at the C1 position.
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated, serving as a handle for further molecular elaboration. It also directs electrophilic aromatic substitution, although the deactivating effect of the nitro and sulfate groups must be considered.
Nitro Group Manipulation: The nitro group is a versatile functional group that can be readily reduced to an amino group. This resulting aniline (B41778) derivative opens up a vast array of synthetic possibilities, including diazotization reactions to introduce a range of other functionalities (e.g., halogens, cyano, hydroxyl) or acylation to form amides.
The strategic manipulation of these groups allows the molecule to serve as a precursor to a variety of substituted nitrophenols and aminophenols, which are important scaffolds in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The sulfate group can also be viewed as a temporary protecting group for the phenolic hydroxyl, which can be removed under specific enzymatic or hydrolytic conditions. wikipedia.org
Development of Novel Reagents and Catalysts Utilizing Sulfate or Nitrophenol Moieties
The distinct electronic properties of the sulfate and nitrophenol components of (2-Hydroxy-4-nitrophenyl) hydrogen sulfate make it an interesting platform for the conceptual development of new reagents and catalysts.
The nitrophenol framework is a known component in the design of certain organocatalysts. For instance, chiral catalysts incorporating nitro groups have been used in enantioselective Michael additions and other asymmetric syntheses. scienceopen.comgoogle.com The potent electron-withdrawing nature of the nitro group can influence the acidity of nearby protons or the electronic character of the aromatic system, which are key factors in many catalytic cycles.
Furthermore, the aryl sulfate portion could be exploited in catalyst design. Arylsulfonate-based systems have been developed as "nucleophile assisting leaving groups" (NALG), where attached chelating moieties can bind the counter-ion of a nucleophile, thereby increasing the rate and selectivity of substitution reactions. nih.gov While this compound itself has not been directly reported in such a catalyst, its structure provides a proof-of-concept for incorporating aryl sulfate motifs into more complex catalytic systems. The reduction of nitrophenols is also a benchmark reaction for testing the efficiency of new nanocatalysts, indicating the importance of this class of compounds in the field of catalysis. nih.govoiccpress.comacs.orgbohrium.comacs.orgmdpi.comnih.gov
Applications in Analytical Chemistry as a Chromogenic Reagent or Indicator
One of the most established applications of nitrophenyl sulfates is in analytical chemistry, specifically as chromogenic substrates for the detection and quantification of sulfatase enzymes. wikipedia.org this compound and its isomers, such as p-nitrocatechol sulfate (2-hydroxy-5-nitrophenyl sulfate), are colorless and stable in solution. ebi.ac.uknih.gov
However, in the presence of an arylsulfatase enzyme, the sulfate ester bond is hydrolyzed. researchgate.netnih.gov This enzymatic cleavage releases the corresponding nitrophenol derivative, in this case, 2-hydroxy-4-nitrophenol. Under the typically basic pH conditions of the assay's stop solution, the phenolic proton is abstracted, forming the 2-hydroxy-4-nitrophenolate (B1231501) ion. This ion exhibits a strong yellow color due to a significant shift in its light absorption maximum into the visible spectrum (around 515 nm for p-nitrocatechol). sigmaaldrich.comabcam.com
The intensity of the color produced is directly proportional to the amount of nitrophenol released, which in turn is proportional to the sulfatase activity. By measuring the absorbance of the solution using a spectrophotometer, researchers can accurately determine the rate of the enzymatic reaction. This principle is the basis for numerous commercially available sulfatase activity assay kits. abcam.com
Table 1: Properties of Common Chromogenic Sulfatase Substrates
| Substrate Name | Abbreviation | Product of Hydrolysis | Detection Wavelength (nm) |
|---|---|---|---|
| p-Nitrophenyl sulfate | p-NPS | p-Nitrophenol | ~405 |
| p-Nitrocatechol sulfate | p-NCS | p-Nitrocatechol | ~515 |
| 5-Bromo-4-chloro-3-indolyl sulfate | X-Sulf | Dimeric indigo (B80030) dye | ~650 |
Potential in Material Science for Functional Polymer Synthesis or Sensor Development
The functional groups on this compound provide avenues for its potential use in material science, particularly in the synthesis of functional polymers and the development of sensors.
Functional Polymer Synthesis: The phenolic hydroxyl group can act as a monomeric unit in polymerization reactions. polysciences.comyoutube.com For instance, it could be incorporated into polyesters, polycarbonates, or polyethers through reactions with appropriate comonomers. google.com The resulting polymer would feature pendant nitrophenyl sulfate groups. These groups could later be modified, for example, by reducing the nitro group to an amine, to introduce new functionalities and alter the polymer's properties, such as its solubility, thermal stability, or ability to coordinate with metals. Enzymatic polymerization of phenols is also a known green alternative for producing polyphenol structures. nih.gov
Sensor Development: The inherent properties of the nitrophenol moiety make it a promising candidate for sensor development. Nitrophenols are electrochemically active and can be detected using techniques like cyclic voltammetry. A variety of electrochemical sensors have been developed for the sensitive detection of nitrophenols in environmental samples. nih.govrsc.orgsci-hub.boxrsc.orgmdpi.comnih.govplos.orgrsc.orgresearchgate.net An electrode could potentially be functionalized with a sulfatase enzyme. In the presence of this compound, the enzyme would cleave the sulfate group, releasing 2-hydroxy-4-nitrophenol, which could then be detected electrochemically. This would create a highly specific biosensor for sulfatase activity or for substances that inhibit it.
Furthermore, the chromogenic nature of the enzymatic hydrolysis reaction could be adapted for visual or colorimetric sensors. A material, such as a hydrogel or a test strip, could be impregnated with this compound. Exposure to a sample containing sulfatase would trigger the hydrolysis and the formation of the yellow-colored 2-hydroxy-4-nitrophenolate, providing a simple, visual readout.
Use as a Model Compound in Studies of Enzyme Kinetics and Mechanism
Aryl sulfates like this compound are invaluable tools for fundamental studies of enzyme kinetics and reaction mechanisms, particularly for the arylsulfatase family of enzymes. researchgate.netnih.govtandfonline.com The ease and continuity of monitoring the reaction make them ideal model substrates.
The enzymatic hydrolysis of a chromogenic substrate follows Michaelis-Menten kinetics. washington.educhromogenicsubstrates.comlibretexts.org By measuring the initial reaction rate (velocity, V) at various substrate concentrations ([S]), key kinetic parameters can be determined. researchgate.net
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.
The continuous production of the colored nitrophenolate allows for a real-time spectrophotometric assay, which is more efficient and provides more detailed kinetic information than endpoint or discontinuous assays. This enables researchers to readily study the effects of inhibitors, pH, and temperature on enzyme activity, and to compare the catalytic efficiencies of different enzyme variants. Mechanistic studies using substrates like p-nitrophenyl sulfate have helped elucidate details of the sulfate ester hydrolysis, including the character of the transition state and the identification of key enzymatic intermediates. researchgate.net
Table 2: Example Kinetic Parameters for Arylsulfatase with an Aryl Sulfate Substrate (Note: Data is illustrative for a typical arylsulfatase and may not represent a specific enzyme)
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Km | 48.1 | µM | Michaelis Constant nih.gov |
| kcat | 0.14 | s-1 | Turnover Number (catalytic constant) nih.gov |
Environmental Fate and Biogeochemical Cycling of 2 Hydroxy 4 Nitrophenyl Hydrogen Sulfate
Photolytic Degradation in Aquatic and Atmospheric Environments
Photolytic degradation is a significant pathway for the transformation of nitrophenolic compounds in sunlit environments. In aquatic systems, the photolysis of nitrophenols is an important fate process, particularly in near-surface waters where sunlight penetration is maximal. cdc.gov The degradation is primarily mediated by hydroxyl radicals (•OH), which initiate the breakdown of the aromatic ring. researchgate.netnih.gov For related compounds like p-nitrophenol, this process can lead to the formation of dihydroxynitrobenzenes and subsequent ring opening, ultimately resulting in the mineralization of the organic substrate to inorganic products like nitrate (B79036) and ammonium (B1175870) ions. researchgate.net
Although many nitrophenols are susceptible to photolysis, some, like 2,4-dinitrophenol (B41442) and p-nitrophenol, have shown a degree of resistance to photochemical degradation in aqueous solutions, which contributes to their environmental persistence. pnas.orgacs.org The efficiency of degradation can be influenced by various factors, including pH, the presence of other organic matter, and the intensity of solar radiation. acs.org
In the atmosphere, nitrophenols can be formed through photochemical reactions of aromatic hydrocarbons with nitrogen oxides. cdc.gov Once formed or released into the atmosphere, they are subject to removal through photolysis and physical deposition (both wet and dry). cdc.gov The atmospheric half-lives for common nitrophenols are estimated to range from 3 to 18 days, indicating their potential for medium-range transport. cdc.govnih.gov The presence of the sulfate (B86663) group in (2-Hydroxy-4-nitrophenyl) hydrogen sulfate is expected to increase its water solubility, potentially favoring its removal from the atmosphere through wet deposition (rain and snow).
Table 1: Estimated Environmental Half-Lives of Related Nitrophenols
| Environmental Compartment | Compound Class | Estimated Half-Life | Reference(s) |
|---|---|---|---|
| Atmosphere | Nitrophenols | 3–18 days | cdc.gov |
| Freshwater (surface) | Nitrophenols | 1–8 days | cdc.gov |
| Seawater | Nitrophenols | 13–139 days | cdc.gov |
| Topsoil (Aerobic) | 4-Nitrophenol (B140041) | 1–3 days | cdc.gov |
| Topsoil (Anaerobic) | 4-Nitrophenol | ~14 days | cdc.gov |
Microbial Transformation and Biodegradation Pathways
Microbial activity is a critical driver in the breakdown of this compound in soil and aquatic environments. The biodegradation process is expected to involve two primary steps: the cleavage of the sulfate ester bond (desulfation) and the degradation of the resulting nitrophenolic ring.
The initial step in the microbial transformation of this compound is likely the hydrolysis of the sulfate ester, yielding 4-nitrocatechol (B145892) (1,2-dihydroxy-4-nitrobenzene) and an inorganic sulfate ion. This reaction is catalyzed by sulfatase enzymes.
Once the 4-nitrocatechol is formed, its biodegradation would follow pathways established for other nitroaromatic compounds. A common pathway involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). researchgate.net This reduction proceeds through nitroso and hydroxylamino intermediates. researchgate.net For instance, the microbial reduction of 2,4,6-trinitrotoluene (B92697) (TNT) has been shown to follow this pathway. researchgate.netnih.gov Subsequent steps can involve ring cleavage, ultimately leading to mineralization.
Potential microbial metabolites of this compound could include:
4-Nitrocatechol
Aminocatechols (from the reduction of the nitro group)
Various ring-fission products (aliphatic acids)
Environmental sulfatase enzymes, specifically arylsulfatases (EC 3.1.6.1), play a pivotal role in the biogeochemical cycling of sulfur by catalyzing the hydrolysis of aryl sulfate esters. wikipedia.orgresearchgate.net These enzymes are widespread in nature, produced by a diverse range of microorganisms in soil and aquatic environments. nih.gov The expression of arylsulfatases in many bacteria is upregulated under conditions of sulfate limitation, suggesting they are crucial for scavenging sulfur from organic sources. nih.gov
The desulfation of this compound by arylsulfatase would release the aromatic moiety, 4-nitrocatechol, making it available for further microbial degradation. The activity of these enzymes is a key determinant of the persistence of aryl sulfates in the environment. The catalytic mechanism of sulfatases is unique, involving a post-translationally modified formylglycine residue in the active site. nih.govnih.gov
Adsorption, Leaching, and Transport Behavior in Soil and Sediment Matrices
The mobility of this compound in the subsurface is dictated by its interaction with soil and sediment particles. Its chemical structure suggests a complex behavior. The sulfate group imparts high water solubility, which would generally favor mobility and leaching through the soil profile into groundwater.
Occurrence and Persistence in Various Environmental Compartments
Nitrophenols are found in air, water, and soil, originating from industrial manufacturing, pesticide degradation, and vehicle emissions. cdc.govnih.gov As this compound is a potential metabolite or transformation product of other nitroaromatic compounds, it may occur in environments contaminated with these primary pollutants. Aryl sulfates are known to be present in the environment as they are readily formed during the metabolism of phenolic compounds in many organisms.
The persistence of this compound in the environment is determined by the rates of the degradation processes described above. In sunlit aquatic environments, photolysis could be a rapid removal mechanism. cdc.gov In soil and deeper water, microbial degradation, particularly the initial desulfation step, is likely to be the rate-limiting factor for its removal. cdc.gov The nitro group on the aromatic ring generally makes such compounds more resistant to microbial attack, potentially leading to greater persistence compared to non-nitrated analogues. researchgate.net
Theoretical Ecotoxicological Modeling and Environmental Risk Assessment (excluding specific toxicity data)
Environmental risk assessment for a compound like this compound involves modeling its environmental fate and potential for exposure. ulisboa.pt Such assessments often use a weight-of-evidence approach, combining fate modeling, monitoring data, and effects assessment. researchgate.netscholarsportal.info
Fate models are used to estimate the Predicted Environmental Concentration (PEC) in various compartments like water, soil, and sediment. heraproject.com These models consider the compound's physical-chemical properties and its susceptibility to degradation and transport processes. For this compound, key inputs would include its water solubility, vapor pressure, octanol-water partition coefficient, and rates of photolysis and biodegradation.
The risk is often characterized by comparing the PEC to the Predicted No-Effect Concentration (PNEC), which is derived from ecotoxicity studies. The resulting risk quotient (PEC/PNEC) helps to determine if the estimated environmental concentration is likely to pose a risk to ecosystems. researchgate.net For data-poor compounds, Quantitative Structure-Activity Relationships (QSARs) may be used to estimate both physical-chemical properties and potential toxicity based on the behavior of structurally similar chemicals. ulisboa.pt Given that alkyl and aryl sulfates are generally biodegradable, risk assessments often conclude a low risk to aquatic organisms at typical environmental concentrations resulting from consumer product use. researchgate.netepa.gov However, the presence of the nitrophenol structure would be a key consideration in any specific risk assessment for this compound.
Future Research Directions and Unresolved Challenges
Development of More Efficient and Sustainable Synthetic Routes
The chemical synthesis of aryl sulfates, including (2-Hydroxy-4-nitrophenyl) hydrogen sulfate (B86663), presents notable challenges. A primary difficulty lies in the introduction of the sulfate group, which significantly alters the molecule's physicochemical properties, rendering most sulfated compounds water-soluble and difficult to purify from inorganic salts. nih.gov Furthermore, the sulfate group is labile under acidic conditions and at high temperatures. nih.gov
Current synthetic strategies often involve the use of sulfur trioxide-amine complexes or chlorosulfuric acid. acs.org However, these methods can necessitate an excess of reagents and present purification challenges. rsc.org To overcome these hurdles, research is moving towards more sustainable and efficient synthetic pathways. One promising approach involves the use of biocatalysts, which could lead to cleaner production routes with higher yields, reduced energy consumption, and less waste compared to conventional methods. manchester.ac.uk The development of novel biocatalytic systems is a key area of fundamental research that could pave the way for the sustainable manufacture of fine and specialty chemicals. manchester.ac.uk
Another innovative strategy is the use of protecting groups, such as the 2,2,2-trichloroethyl (TCE) group, for aryl sulfates. This allows for the synthesis of aryl sulfates in high yields, with deprotection achieved under mild conditions. acs.orgresearchgate.net The development of new generations of biocatalysts and advanced protecting group strategies is expected to lead to significant economic and environmental improvements in the manufacturing of a range of chemicals, including aryl sulfates. manchester.ac.uk
Elucidation of Enzyme-Substrate Specificities and Reaction Mechanisms in Diverse Biological Systems
(2-Hydroxy-4-nitrophenyl) hydrogen sulfate and its isomers, like p-nitrophenyl sulfate (pNPS), are crucial substrates for studying the activity of arylsulfatases (ARS). tandfonline.comscirp.orgnih.gov These enzymes are found in a wide array of organisms, from bacteria to mammals, and play a vital role in the hydrolysis of sulfate esters. scirp.org Understanding the intricate details of enzyme-substrate interactions is paramount for elucidating their biological functions and for potential biotechnological applications.
Kinetic studies have been instrumental in characterizing arylsulfatase activity. For instance, the hydrolysis of pNPS by arylsulfatase from Helix pomatia has been studied across various temperatures and pressures to determine activation parameters, suggesting an associative interchange character for the sulfate ester hydrolysis. tandfonline.com Similarly, research on arylsulfatase from Aerobacter aerogenes has determined the optimal pH and temperature for its activity, along with its apparent Michaelis-Menten constant (K_m) and catalytic rate constant (k_cat) for pNPS hydrolysis. scirp.org
However, a significant challenge remains in fully understanding the diversity of these enzymes and their specificities for a wide range of substrates in different biological systems. Future research will likely focus on:
Discovering and characterizing new arylsulfatases from diverse environments, which could possess novel substrate specificities and catalytic properties. nih.gov
Investigating the detailed reaction mechanisms , including the role of key amino acid residues in the active site and the nature of the transition state. tandfonline.comnih.gov Theoretical comparisons of the hydrolysis of p-nitrophenyl phosphate (B84403) and sulfate are already providing insights into the different electrostatic preorganization required in the active sites of enzymes that catalyze these reactions. lu.se
Exploring the regulation of arylsulfatase expression and activity in response to environmental cues, particularly in microorganisms where these enzymes are crucial for sulfur acquisition. nih.gov
| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | K_m (mM) | k_cat (μM/min) |
| Aerobacter aerogenes | p-Nitrophenyl sulfate | 7.1 | 37 | 1.03 | 75.73 |
| Helix pomatia | p-Nitrophenyl sulfate | 7.4 | Not specified | Not specified | Not specified |
Data sourced from scientific literature. tandfonline.comscirp.org
Advanced in-situ Spectroscopic Monitoring of Reactions
Real-time monitoring of enzymatic reactions provides invaluable information about reaction kinetics and mechanisms. Spectrophotometric assays are a classic and widely used method for this purpose due to their low cost and robustness. creative-enzymes.com The hydrolysis of nitrophenyl sulfates, including this compound, is particularly amenable to spectrophotometric monitoring because the product, a nitrophenolate anion, is colored, allowing for easy detection of its formation. researchgate.net
The advancement of spectroscopic techniques offers opportunities for more detailed in-situ monitoring. Techniques such as infrared (IR) and Raman spectroscopy can provide information about changes in molecular vibrations as the reaction proceeds, offering insights into the transformation of reactants into products. azooptics.comscrippslabs.com For metalloenzymes, X-ray spectroscopy and electron paramagnetic resonance (EPR) can selectively probe the metal center and its role in catalysis. azooptics.com Nuclear magnetic resonance (NMR) spectroscopy, while having lower time resolution than some optical techniques, remains a powerful tool for determining the configuration of the enzyme and the binding geometries of the substrate. azooptics.com
Future research in this area will likely involve the application of these advanced spectroscopic methods, potentially in combination, to:
Capture transient intermediates in the enzymatic reaction pathway.
Elucidate the dynamics of enzyme-substrate interactions at an atomistic level. azooptics.com
Develop high-throughput screening assays for discovering novel enzymes and inhibitors.
Exploration of Novel Non-Biomedical Applications
While nitrophenyl sulfates are extensively used as substrates in biochemical assays, their potential for non-biomedical applications remains largely unexplored. The broader class of aryl sulfates and related nitrophenols, however, have found use in various industrial processes. For instance, 4-nitrophenol (B140041) is a key intermediate in the synthesis of pharmaceuticals like paracetamol, as well as in the production of dyes, pesticides, and fungicides. mdpi.comnih.govfigshare.com
The unique properties of the aryl sulfate motif are also being leveraged in other fields. For example, aryl sulfates are being investigated as linkers in antibody-drug conjugates (ADCs) for targeted cancer therapy. nih.govacs.org A novel self-immolative linker based on an ortho-hydroxy-protected aryl sulfate has been developed that is stable in plasma but can release a phenolic payload upon a specific trigger. nih.gov
Future research could focus on exploring the potential of this compound and related compounds in areas such as:
Materials science : Investigating their use as building blocks for novel polymers or functional materials.
Agrochemicals : Exploring their potential as precursors for new pesticides or herbicides.
Environmental sensing : Developing colorimetric or fluorescent sensors for the detection of specific enzymes or pollutants. The inherent color change upon hydrolysis makes nitrophenyl sulfates attractive for such applications. researchgate.net
Comprehensive Environmental Impact Assessment and Remediation Strategies
Nitrophenolic compounds are recognized as environmental contaminants due to their widespread industrial use and potential toxicity. researchgate.netmdpi.com Their presence in soil and water can pose a significant risk to ecosystems and human health. mdpi.com Therefore, a thorough understanding of the environmental fate of this compound is crucial.
Research into the biodegradation of nitrophenols has identified various microbial pathways for their degradation. researchgate.net However, the persistence and potential for bioaccumulation of specific isomers need to be comprehensively assessed.
Several remediation strategies for nitrophenol-contaminated environments have been investigated, including:
Bioremediation : Utilizing microorganisms that can degrade these compounds. researchgate.net
Advanced oxidation processes : Techniques like ozonation and Fenton's treatment have shown effectiveness in degrading nitrophenols. researchgate.net These chemical treatments can also enhance the subsequent biodegradability of the contaminants. researchgate.net
Electrochemical reduction : This method offers a promising and environmentally friendly approach to transform 4-nitrophenol into the less toxic 4-aminophenol, which is also a valuable industrial chemical. mdpi.com
Membrane filtration : Nanofiltration has been shown to be effective in removing 4-nitrophenol from aqueous solutions. nih.gov
Future research should prioritize a comprehensive environmental risk assessment for this compound, including its persistence, mobility, and toxicity in various environmental compartments. Furthermore, the development and optimization of combined remediation strategies, such as integrating chemical oxidation with bioremediation, could provide more efficient and sustainable solutions for contaminated sites. researchgate.net
Q & A
Basic Research Question: What are the optimal synthetic conditions for (2-Hydroxy-4-nitrophenyl) hydrogen sulfate to ensure high yield and purity?
Methodological Answer:
Synthesis requires precise control of reaction parameters. For example, in azo-linked derivatives of this compound, pH and temperature are critical for coupling reactions. Evidence from sulfonated azo dye synthesis (e.g., sodium 4-chloro-3-(...)-benzenesulphonate) indicates:
- pH control (acidic to neutral) ensures proper diazotization and coupling.
- Temperature range : 0–5°C during diazotization, then 25–50°C for coupling.
- Purification : Recrystallization or column chromatography is used to isolate the sulfate ester .
Basic Research Question: How is the structural integrity of this compound validated in synthesized samples?
Methodological Answer:
Key techniques include:
- X-ray diffraction (XRD) : Resolves crystal structure and confirms sulfonate/sulfate group orientation .
- Infrared (IR) spectroscopy : Identifies characteristic bonds (e.g., S-O stretching at 1050–1200 cm⁻¹, nitro group vibrations at 1520 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR distinguishes aromatic protons and quantifies tautomeric equilibria in derivatives (e.g., hydrazone isomers) .
Advanced Research Question: How can tautomeric equilibria in this compound derivatives impact their spectroscopic analysis?
Methodological Answer:
Tautomerism (e.g., keto-enol or hydrazone-azo shifts) alters electronic transitions and bonding environments. Studies on analogous hydrazones demonstrate:
- ¹⁵N NMR discriminates between (E)- and (Z)-isomers by analyzing chemical shifts of hydrazone nitrogen atoms .
- UV-Vis spectroscopy : Tautomeric forms exhibit distinct λmax due to conjugation changes. For example, enol tautomers show bathochromic shifts (~30 nm) compared to keto forms .
- Computational modeling (DFT) predicts dominant tautomers under specific solvents/pH, aiding experimental design .
Advanced Research Question: What role does this compound play in coordinating metal ions for catalytic applications?
Methodological Answer:
The compound’s hydroxyl and nitro groups act as chelating ligands. In chromium complexes (e.g., Chromate(1-)-[7-amino-4-hydroxy-8-((...))]), coordination behavior is studied via:
- Elemental analysis : Confirms metal-to-ligand stoichiometry.
- Electron paramagnetic resonance (EPR) : Detects unpaired electrons in transition metal complexes .
- Thermogravimetric analysis (TGA) : Assesses thermal stability of metal-organic frameworks (MOFs) incorporating this ligand .
Advanced Research Question: How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
Methodological Answer:
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Cross-validation with multiple techniques : Pair XRD with solid-state NMR to confirm structural assignments .
- Standardized protocols : Reproduce conditions from literature (e.g., DMSO-d6 vs. CDCl3 solvents for NMR) .
- High-resolution mass spectrometry (HRMS) : Verifies molecular ion peaks to rule out byproducts .
Advanced Research Question: What electrochemical properties make this compound suitable for energy storage or conversion systems?
Methodological Answer:
While direct studies are limited, insights from analogous sulfates (e.g., CsHSO4 in hydrogen electrolysis) suggest:
- Proton conductivity : Sulfate groups enable proton hopping in solid-state electrolytes above phase transition temperatures (~140°C) .
- Impedance spectroscopy : Measures ionic conductivity (σ ≈ 10⁻² S/cm at 150°C for CsHSO4), a benchmark for evaluating derivatives .
- Differential scanning calorimetry (DSC) : Identifies phase transitions critical for operational stability in electrochemical cells .
Advanced Research Question: How does the nitro group influence the photostability of azo dyes derived from this compound?
Methodological Answer:
The nitro group’s electron-withdrawing effects enhance photodegradation resistance. Performance is evaluated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
